molecular formula C23H18FNO6 B15150510 2-(4-fluorophenyl)-2-oxoethyl 5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-2-hydroxybenzoate

2-(4-fluorophenyl)-2-oxoethyl 5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-2-hydroxybenzoate

Cat. No.: B15150510
M. Wt: 423.4 g/mol
InChI Key: KFPVJGGPRGYCEZ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-2-oxoethyl 5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-2-hydroxybenzoate is a complex organic compound that features a fluorophenyl group, an oxoethyl group, and a hexahydroisoindolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-2-hydroxybenzoate typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with phthalic anhydride under acidic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in the industrial synthesis include strong acids, bases, and solvents such as ethanol and dichloromethane .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-2-oxoethyl 5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-2-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-fluorophenyl)-2-oxoethyl 5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key signaling molecules and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonamide
  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
  • 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-4,6-dimethylnicotinonitrile

Uniqueness

Compared to similar compounds, 2-(4-fluorophenyl)-2-oxoethyl 5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-2-hydroxybenzoate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H18FNO6

Molecular Weight

423.4 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-hydroxybenzoate

InChI

InChI=1S/C23H18FNO6/c24-14-7-5-13(6-8-14)20(27)12-31-23(30)18-11-15(9-10-19(18)26)25-21(28)16-3-1-2-4-17(16)22(25)29/h1-2,5-11,16-17,26H,3-4,12H2

InChI Key

KFPVJGGPRGYCEZ-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC(=C(C=C3)O)C(=O)OCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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